Methyl 4-amino-2-chloronicotinate: A Technical Guide to a Versatile Heterocyclic Building Block
Methyl 4-amino-2-chloronicotinate: A Technical Guide to a Versatile Heterocyclic Building Block
Foreword: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands as a cornerstone scaffold. Its presence in numerous FDA-approved drugs and potent agricultural agents underscores its unique ability to engage in biologically relevant interactions.[1] Within this class, substituted aminopyridines are of paramount importance, offering a synthetically tractable framework for generating vast chemical diversity.[2][3] This guide focuses on a particularly valuable intermediate: Methyl 4-amino-2-chloronicotinate (CAS No. 1018678-37-9). The strategic placement of its functional groups—a nucleophilic amine, an electrophilic chlorine atom, and a modifiable methyl ester—renders it a powerful and versatile building block for complex molecule synthesis. This document provides an in-depth examination of its properties, synthesis, reactivity, and applications, intended for researchers, medicinal chemists, and process development scientists.
Core Physicochemical & Structural Characteristics
Methyl 4-amino-2-chloronicotinate is a solid compound at room temperature, characterized by the following properties.[4][5] The data presented below combines information from supplier technical sheets and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 1018678-37-9 | [6][][8] |
| Molecular Formula | C₇H₇ClN₂O₂ | [4][][8] |
| Molecular Weight | 186.60 g/mol | [4][] |
| IUPAC Name | methyl 4-amino-2-chloropyridine-3-carboxylate | [][8] |
| Predicted Boiling Point | 332.6 ± 37.0 °C | [4] |
| Predicted Density | 1.384 ± 0.06 g/cm³ | [4] |
| SMILES | COC(=O)C1=C(C=CN=C1Cl)N | [] |
| InChI Key | UXYRAHPWYMGADU-UHFFFAOYSA-N | [][8] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Dark Place | [4][5] |
Synthesis Strategy: A Plausible Approach
While multiple routes to substituted aminopyridines exist, a common and effective strategy involves the construction of the pyridine ring from acyclic precursors.[9] One-pot multicomponent reactions are particularly favored in modern synthesis for their efficiency and atom economy.[2] A logical synthetic pathway to Methyl 4-amino-2-chloronicotinate can be conceptualized starting from readily available materials, culminating in the formation of the functionalized pyridine core.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of Methyl 4-amino-2-chloronicotinate
This protocol is a representative procedure based on established methodologies for synthesizing substituted aminopyridine derivatives.[2][9]
-
Step 1: Preparation of the Ylidenemalononitrile Intermediate.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve an appropriate acetophenone derivative (1.0 eq) and malononitrile (1.0 eq) in ethanol (10 mL).[2]
-
Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, the ylidenemalononitrile intermediate often precipitates and can be isolated by filtration.[2]
-
-
Step 2: Cyclization to form the 2-aminopyridine core.
-
To the crude ylidenemalononitrile intermediate in a suitable solvent like DMF, add a source of ammonia such as ammonium carbonate (1.1 eq).[2]
-
Heat the mixture to 80-100 °C. This step facilitates the cyclization to form the 2-amino-3-cyanopyridine scaffold.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 3: Hydrolysis, Chlorination, and Esterification.
-
Cool the reaction mixture and acidify with concentrated HCl. Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid.
-
After hydrolysis, the resulting nicotinic acid derivative is chlorinated. This can be achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Following chlorination, the crude 4-amino-2-chloronicotinic acid is isolated.
-
Suspend the acid in methanol (MeOH) and add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) to facilitate esterification to the methyl ester.[10]
-
Purify the final product, Methyl 4-amino-2-chloronicotinate, by column chromatography or recrystallization.
-
Spectroscopic Characterization Profile
| Technique | Expected Observations |
| ¹H NMR | - Singlet (~3.9 ppm, 3H): Methyl ester protons (-OCH₃).- Singlet (~5.0-6.0 ppm, 2H): Amine protons (-NH₂), often broad.- Two Doublets (~6.5-8.0 ppm, 1H each): Aromatic protons on the pyridine ring, showing coupling to each other. |
| ¹³C NMR | - Carbonyl Carbon (~165-170 ppm): Ester C=O.- Aromatic Carbons (~100-160 ppm): Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the chloro, amino, and ester substituents.- Methyl Carbon (~52 ppm): Ester -OCH₃. |
| IR Spectroscopy | - ~3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amine.- ~1720 cm⁻¹: Strong C=O stretching band for the ester.- ~1620-1450 cm⁻¹: C=C and C=N stretching bands characteristic of the aromatic pyridine ring.- ~1100-1300 cm⁻¹: C-O stretching of the ester.- ~750-850 cm⁻¹: C-Cl stretching. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z ≈ 186, accompanied by an M+2 peak at m/z ≈ 188 with roughly 1/3 the intensity, characteristic of the ³⁵Cl/³⁷Cl isotope pattern.[13]- Fragmentation: Loss of -OCH₃ (M-31) or -COOCH₃ (M-59). |
Core Reactivity & Synthetic Utility
The synthetic power of Methyl 4-amino-2-chloronicotinate stems from its trifunctional nature. The chlorine atom at the 2-position is the most valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[14][15]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and aryl-heteroaryl bonds in pharmaceutical synthesis.[15][16] The 2-chloro position of this substrate is highly activated towards oxidative addition to a Palladium(0) catalyst, making it an excellent electrophilic partner.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling Methyl 4-amino-2-chloronicotinate with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Methyl 4-amino-2-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Applications in Discovery Programs
The true value of a building block is measured by its ability to generate novel structures with desired biological or material properties. Methyl 4-amino-2-chloronicotinate serves as an excellent starting point for creating libraries of compounds for high-throughput screening.
-
Medicinal Chemistry: The aminopyridine scaffold is a "privileged structure" found in drugs targeting a wide array of diseases.[1] By varying the substituent introduced at the 2-position via cross-coupling, chemists can rapidly explore the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.[17] Further modification of the amine or ester groups allows for fine-tuning of solubility, metabolic stability, and target engagement.[10]
-
Agrochemicals: This intermediate is explicitly noted for its use in synthesizing herbicides and plant growth regulators.[4][18] The ability to quickly diversify the pyridine core allows for the development of new agents with improved efficacy, selectivity, and environmental profiles.
Caption: Diversification potential of the core scaffold in discovery chemistry.
Handling, Storage, and Safety
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation.[4][5] Keep away from light and moisture.
-
Safety: While specific toxicity data is not available, related chloro-amino-aromatic compounds can be irritants and potentially harmful. Standard laboratory safety precautions should be employed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Inferred GHS hazard statements for similar structures include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[19]
-
Conclusion
Methyl 4-amino-2-chloronicotinate is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences. Its well-defined reactivity, particularly at the 2-chloro position, provides a reliable entry point for sophisticated molecular construction using modern synthetic methods like palladium-catalyzed cross-coupling. For researchers and drug development professionals, this compound offers a robust and versatile platform to accelerate the discovery of new medicines and agrochemicals, enabling the rapid exploration of chemical space to address unmet therapeutic and agricultural needs.
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